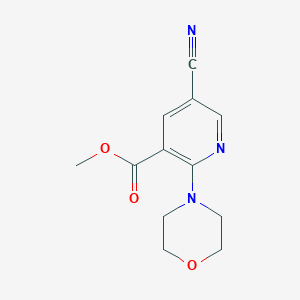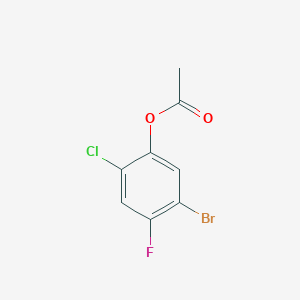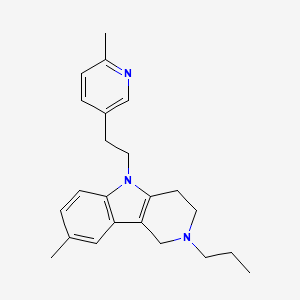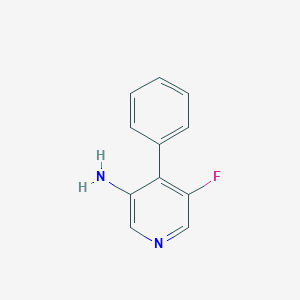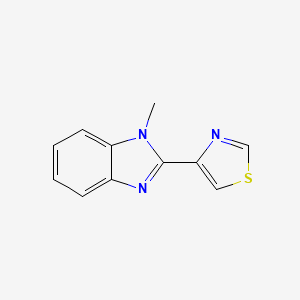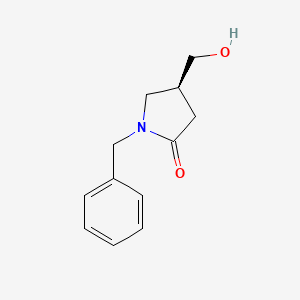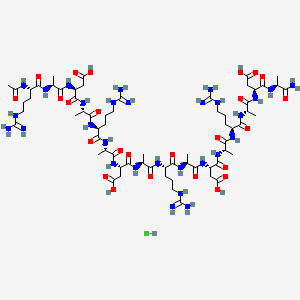
RAD16-I hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RAD16-I hydrochloride: is a self-assembling peptide with a nanofibrous morphology. It provides an optimal microenvironment for the proliferation and differentiation of human mesenchymal stem cells into chondrocytes . This peptide is extensively studied for its potential amyloid-like staining properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: RAD16-I hydrochloride is synthesized through solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid resin support, using protected amino acids. The peptide is then cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a dry powder .
Análisis De Reacciones Químicas
Types of Reactions: RAD16-I hydrochloride primarily undergoes self-assembly reactions. It forms beta-sheet configurations that are stable through pH or temperature variations up to pH 11 and 90°C .
Common Reagents and Conditions: The self-assembly of this compound is induced by changes in environmental conditions, such as pH modification or the addition of salts .
Major Products Formed: The major product formed from the self-assembly of this compound is a three-dimensional network that mimics the extracellular matrix, with fibers in the range of 10–20 nm diameter and mesh sizes about 50–100 nm in diameter .
Aplicaciones Científicas De Investigación
Chemistry: RAD16-I hydrochloride is used as a model to check potential amyloid-like staining properties of self-assembling peptide nanofibers .
Biology: It provides a suitable microenvironment for the proliferation and differentiation of human mesenchymal stem cells into chondrocytes . It is also used in neural tissue engineering for the proliferation, migration, and differentiation of neural stem cells .
Medicine: this compound is used in the development of bioengineered platforms for articular cartilage regeneration . It also has neuroprotective effects and promotes neurogenesis in brain ischemia-reperfusion injury .
Industry: The peptide is used in the production of hydrogels for various biomedical applications, including cell therapeutics, drug delivery, tissue engineering, and wound healing .
Mecanismo De Acción
RAD16-I hydrochloride exerts its effects through molecular self-assembly. The peptide adopts beta-sheet configurations that form a three-dimensional network mimicking the extracellular matrix . This network provides a suitable microenvironment for cell proliferation and differentiation. The peptide also activates the ERK1/2 and STAT3 pathways, promoting the proliferation, migration, and differentiation of neural stem cells .
Comparación Con Compuestos Similares
- RAD16-II
- RAD-IV
- EAK16
Comparison: RAD16-I hydrochloride is unique due to its well-studied ionic complementary properties and its ability to form stable beta-sheet configurations under various environmental conditions . Unlike other similar peptides, this compound provides an optimal microenvironment for the proliferation and differentiation of human mesenchymal stem cells into chondrocytes .
Propiedades
Fórmula molecular |
C66H114ClN29O25 |
|---|---|
Peso molecular |
1749.2 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C66H113N29O25.ClH/c1-26(47(67)105)80-59(117)39(22-43(97)98)92-52(110)31(6)82-56(114)36(15-11-19-77-64(70)71)89-49(107)28(3)86-61(119)41(24-45(101)102)94-54(112)33(8)84-58(116)38(17-13-21-79-66(74)75)91-50(108)29(4)87-62(120)42(25-46(103)104)95-53(111)32(7)83-57(115)37(16-12-20-78-65(72)73)90-48(106)27(2)85-60(118)40(23-44(99)100)93-51(109)30(5)81-55(113)35(88-34(9)96)14-10-18-76-63(68)69;/h26-33,35-42H,10-25H2,1-9H3,(H2,67,105)(H,80,117)(H,81,113)(H,82,114)(H,83,115)(H,84,116)(H,85,118)(H,86,119)(H,87,120)(H,88,96)(H,89,107)(H,90,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,97,98)(H,99,100)(H,101,102)(H,103,104)(H4,68,69,76)(H4,70,71,77)(H4,72,73,78)(H4,74,75,79);1H/t26-,27-,28-,29-,30-,31-,32-,33-,35-,36-,37-,38-,39-,40-,41-,42-;/m0./s1 |
Clave InChI |
PVSONEUSMDGDLQ-ZVJONXDSSA-N |
SMILES isomérico |
C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C.Cl |
SMILES canónico |
CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


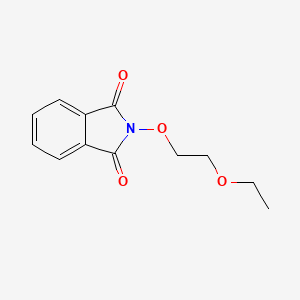


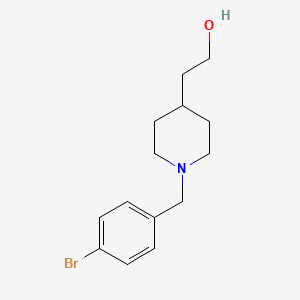

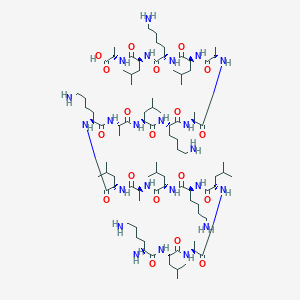
![6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13923936.png)
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13923947.png)
